An In-Depth Technical Guide to 1-Benzyluracil: Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to 1-Benzyluracil: Structure, Properties, and Synthetic Methodologies
This guide provides a comprehensive technical overview of 1-benzyluracil, a significant heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and detailed methodologies for its synthesis and characterization. The content is structured to offer not just data, but also a deeper understanding of the scientific principles and experimental considerations that underpin the study of this compound.
Introduction: The Significance of N1-Substituted Uracils
Uracil and its derivatives are fundamental components of biological systems, most notably as a nucleobase in RNA. The modification of the uracil scaffold, particularly at the N1 position, has been a fertile area of research in medicinal chemistry. The introduction of substituents at this position can profoundly influence the molecule's biological activity, leading to the development of compounds with antiviral, anticancer, and other therapeutic properties. 1-Benzyluracil, with its benzyl group attached to the N1 position of the uracil ring, serves as a key exemplar of this class of compounds and a valuable scaffold for further chemical exploration.
Molecular Structure and Conformation
The chemical identity of 1-benzyluracil is defined by its unique three-dimensional structure, which dictates its interactions with biological targets and its overall physicochemical properties.
Chemical Structure
1-Benzyluracil consists of a pyrimidine-2,4-dione (uracil) ring linked at the N1 position to a benzyl group.
Systematic (IUPAC) Name: 1-(phenylmethyl)pyrimidine-2,4(1H,3H)-dione[1]
Molecular Formula: C₁₁H₁₀N₂O₂[1]
CAS Number: 717-00-0[1]
Caption: Chemical structure of 1-benzyluracil.
Three-Dimensional Conformation
X-ray crystallography studies have provided precise insights into the solid-state conformation of 1-benzyluracil. A key feature is the spatial relationship between the uracil and benzene rings. The benzene ring is oriented almost perpendicular to the plane of the uracil heterocycle, with a reported dihedral angle of approximately 91.2°.[2] This perpendicular arrangement is significant as it influences the molecule's overall shape and how it can fit into the binding pockets of enzymes or receptors. The crystal structure also reveals the formation of intermolecular hydrogen bonds, specifically an N—H⋯O interaction, which contributes to the stability of the crystal lattice.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. This section outlines the key properties of 1-benzyluracil and provides a predictive analysis of its spectroscopic signatures.
Physical Properties
The physical properties of 1-benzyluracil are summarized in the table below. These characteristics are essential for handling, purification, and formulation of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 179-181 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF); sparingly soluble in alcohols; insoluble in water. | |
| Topological Polar Surface Area | 49.4 Ų | [1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Below is a predictive guide to the key spectroscopic features of 1-benzyluracil.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-benzyluracil is expected to show distinct signals corresponding to the protons of the benzyl and uracil moieties.
-
Benzyl Protons: The five aromatic protons of the phenyl group will likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂) are expected to produce a singlet at approximately δ 5.0 ppm.
-
Uracil Protons: The proton at the C6 position of the uracil ring should appear as a doublet, coupled to the C5 proton, in the region of δ 7.5-7.7 ppm. The C5 proton will also be a doublet, coupled to the C6 proton, at around δ 5.7-5.9 ppm. The N3-H proton will exhibit a broad singlet, typically in the range of δ 11.0-11.5 ppm.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Uracil Carbons: The carbonyl carbons (C2 and C4) are expected to resonate downfield, around δ 163 ppm and δ 151 ppm, respectively. The C6 and C5 carbons should appear at approximately δ 141 ppm and δ 102 ppm.
-
Benzyl Carbons: The benzylic carbon (CH₂) is anticipated around δ 50 ppm. The aromatic carbons of the phenyl ring will show signals in the δ 127-136 ppm region.
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 1-benzyluracil will display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1710 and ~1660 | C=O stretch | Carbonyl (Uracil) |
| 1600-1450 | C=C stretch | Aromatic and Uracil |
| ~3200 (broad) | N-H stretch | Amide (Uracil) |
3.2.3. Mass Spectrometry (MS)
In mass spectrometry, 1-benzyluracil is expected to show a molecular ion peak ([M]⁺) at m/z 202. A prominent fragmentation pattern would be the cleavage of the N-C bond between the uracil and benzyl groups, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often appears as the base peak.
Synthesis of 1-Benzyluracil: A Step-by-Step Protocol
The synthesis of 1-benzyluracil is typically achieved through the N1-alkylation of uracil with a suitable benzylating agent. The following protocol details a reliable method for its preparation.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 1-benzyluracil.
Experimental Protocol
Materials:
-
Uracil
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Benzylating Agent: While stirring, add benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of 1-benzyluracil will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 1-benzyluracil.
Self-Validation: The identity and purity of the synthesized 1-benzyluracil should be confirmed using the spectroscopic methods outlined in section 3.2, as well as by melting point determination.
Reactivity and Potential Applications in Drug Development
The chemical structure of 1-benzyluracil imparts it with specific reactivity and makes it a molecule of interest in the field of drug discovery.
Chemical Reactivity
The uracil ring in 1-benzyluracil can undergo various chemical transformations. The N3-H proton is acidic and can be deprotonated with a suitable base, allowing for further substitution at this position. The double bond at C5-C6 is susceptible to electrophilic addition reactions. The benzyl group is generally stable but can be cleaved under certain reductive conditions.
Biological Activity and Therapeutic Potential
N1-substituted uracil derivatives have demonstrated a broad range of biological activities. While specific studies on 1-benzyluracil are part of ongoing research, the general class of compounds has shown promise in several therapeutic areas:
-
Antiviral Agents: Many N1-substituted uracil analogs have been investigated as inhibitors of viral enzymes, such as reverse transcriptase and polymerase. This makes them potential candidates for the development of drugs against viruses like HIV and SARS-CoV-2.[3]
-
Anticancer Agents: The uracil scaffold is a key component of some anticancer drugs (e.g., 5-fluorouracil). Modifications at the N1 position with groups like benzyl can alter the compound's interaction with cellular targets, potentially leading to new anticancer therapies. Research has explored the cytotoxicity of various N-benzyl pyrimidine derivatives against different cancer cell lines.[4]
The 1-benzyluracil molecule serves as a valuable starting point for the synthesis of more complex derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.
Conclusion
1-Benzyluracil is a compound of significant interest due to its foundational role as an N1-substituted uracil derivative. Its well-defined chemical structure and conformation provide a solid basis for understanding its physicochemical properties and reactivity. The synthetic route to 1-benzyluracil is straightforward and amenable to laboratory-scale preparation. As a scaffold in medicinal chemistry, it holds considerable potential for the development of novel therapeutic agents, particularly in the antiviral and anticancer domains. This guide has provided a detailed technical overview to support and inspire further research and development efforts centered on this versatile molecule.
References
-
Ding, J.-C., Liu, M.-C., Wu, H.-Y., Hu, M.-L., & Xiao, H.-P. (2004). 1-Benzyluracil. Acta Crystallographica Section E: Structure Reports Online, 60(7), o837–o838. [Link]
-
PubChem. (n.d.). 1-Benzyluracil. National Center for Biotechnology Information. Retrieved from [Link]
-
Kovalenko, A. L., et al. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. International Journal of Molecular Sciences, 23(17), 10171. [Link]
-
Jain, A., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 241-248. [Link]
